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molecular formula C15H14N4 B1205121 N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide CAS No. 133300-00-2

N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide

Cat. No. B1205121
M. Wt: 250.30 g/mol
InChI Key: SUPZSNPDPSPMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272164

Procedure details

Isopropyl N-cyano-3-pyridinecarboximidate (0.50 g, 2.6 mmol) was dissolved in methanol (10 ml), and 2-phenylethylamine (0.35 g, 2.9 mmol) was added. The mixture was stirred at room temperature for 40 minutes. After the reaction was completed, the reaction solution was concentrated under reduced pressure, and the concentrated residue thus obtained was crystallized from methanol-diethyl ether to give the title compound (0.45 g, 1.8 mmol, yield: 68%) as colorless needles.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)OC(C)C)#[N:2].[C:15]1([CH2:21][CH2:22][NH2:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CO>[C:1]([NH:3][C:4]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)=[N:23][CH2:22][CH2:21][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)#[N:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)N=C(OC(C)C)C=1C=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrated residue thus obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol-diethyl ether

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(#N)NC(=NCCC1=CC=CC=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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